4-Bromo-3-methoxybenzenethiol
Description
4-Bromo-3-methoxybenzenethiol (CAS: Not explicitly provided; molecular formula: C₇H₇BrOS) is a brominated aromatic compound featuring a thiol (-SH) group at the 1-position, a methoxy (-OCH₃) group at the 3-position, and a bromine atom at the 4-position on the benzene ring. This structure confers unique reactivity, particularly in nucleophilic substitution and metal-coordination chemistry due to the thiol moiety.
Applications may include pharmaceutical intermediates, ligands for metal catalysis, or precursors in organic synthesis.
Properties
CAS No. |
90150-98-4 |
|---|---|
Molecular Formula |
C7H7BrOS |
Molecular Weight |
219.10 g/mol |
IUPAC Name |
4-bromo-3-methoxybenzenethiol |
InChI |
InChI=1S/C7H7BrOS/c1-9-7-4-5(10)2-3-6(7)8/h2-4,10H,1H3 |
InChI Key |
XBQJQACYTFIJOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Bromo-3-methoxybenzenethiol with structurally related bromo-methoxy aromatic compounds, highlighting key differences in functional groups, molecular properties, and reactivity:
*Calculated based on atomic masses; experimental data unavailable in provided evidence.
Key Comparison Points:
Functional Group Influence :
- Thiol (-SH) : Enhances nucleophilicity and metal-binding capacity compared to alcohols or amines. Thiols are more acidic (pKa ~6–10) than alcohols (pKa ~16–19), enabling deprotonation under milder conditions .
- Methoxy (-OCH₃) : Electron-donating effects stabilize electrophilic aromatic substitution (e.g., bromination), but steric hindrance may vary depending on substitution patterns.
Reactivity :
- This compound : Bromine at the 4-position allows for Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr), while the thiol group facilitates disulfide bond formation or chelation.
- 4-(Bromomethyl)benzaldehyde : The aldehyde group enables condensation reactions (e.g., Wittig or Grignard), whereas bromomethyl groups participate in alkylation .
Synthetic Methodology :
- Thiol-containing compounds like This compound may require inert atmospheres (e.g., argon) and aprotic solvents (dimethylacetamide) to prevent oxidation, as seen in analogous syntheses .
Toxicity and Safety: Limited toxicological data are reported for brominated aromatics in general .
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